6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with piperazine and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The piperazine and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, coupled with piperazine and methoxyphenyl groups, provides a versatile scaffold for various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C27H28FN7O2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-2-N,4-N-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H28FN7O2/c1-36-23-7-3-5-20(17-23)29-25-31-26(30-21-6-4-8-24(18-21)37-2)33-27(32-25)35-15-13-34(14-16-35)22-11-9-19(28)10-12-22/h3-12,17-18H,13-16H2,1-2H3,(H2,29,30,31,32,33) |
InChI Key |
FSTNDSIHACBFGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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